Cas no 903864-41-5 (3-(4-methoxyphenyl)-2-methyl-7-2-(4-phenylpiperazin-1-yl)ethoxy-4H-chromen-4-one)

3-(4-Methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one is a synthetic chromenone derivative with a structurally optimized design for potential biological activity. The compound features a methoxyphenyl group at the 3-position and a phenylpiperazine-ethoxy moiety at the 7-position, enhancing its binding affinity and selectivity for specific molecular targets. Its chromen-4-one core provides a stable scaffold, while the substituted phenyl and piperazine groups contribute to improved pharmacokinetic properties. This compound is of interest in medicinal chemistry research due to its potential as a modulator of receptor or enzyme activity. Its well-defined structure allows for precise structure-activity relationship studies, making it a valuable candidate for further pharmacological investigation.
3-(4-methoxyphenyl)-2-methyl-7-2-(4-phenylpiperazin-1-yl)ethoxy-4H-chromen-4-one structure
903864-41-5 structure
商品名:3-(4-methoxyphenyl)-2-methyl-7-2-(4-phenylpiperazin-1-yl)ethoxy-4H-chromen-4-one
CAS番号:903864-41-5
MF:C29H30N2O4
メガワット:470.559507846832
CID:5425713

3-(4-methoxyphenyl)-2-methyl-7-2-(4-phenylpiperazin-1-yl)ethoxy-4H-chromen-4-one 化学的及び物理的性質

名前と識別子

    • 3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one
    • 3-(4-methoxyphenyl)-2-methyl-7-2-(4-phenylpiperazin-1-yl)ethoxy-4H-chromen-4-one
    • インチ: 1S/C29H30N2O4/c1-21-28(22-8-10-24(33-2)11-9-22)29(32)26-13-12-25(20-27(26)35-21)34-19-18-30-14-16-31(17-15-30)23-6-4-3-5-7-23/h3-13,20H,14-19H2,1-2H3
    • InChIKey: MSRRVTPOQLKAPZ-UHFFFAOYSA-N
    • ほほえんだ: C1(C)OC2=CC(OCCN3CCN(C4=CC=CC=C4)CC3)=CC=C2C(=O)C=1C1=CC=C(OC)C=C1

3-(4-methoxyphenyl)-2-methyl-7-2-(4-phenylpiperazin-1-yl)ethoxy-4H-chromen-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3385-4353-4mg
3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one
903864-41-5
4mg
$66.0 2023-09-11
Life Chemicals
F3385-4353-20μmol
3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one
903864-41-5
20μmol
$79.0 2023-09-11
Life Chemicals
F3385-4353-25mg
3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one
903864-41-5
25mg
$109.0 2023-09-11
Life Chemicals
F3385-4353-2μmol
3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one
903864-41-5
2μmol
$57.0 2023-09-11
Life Chemicals
F3385-4353-5μmol
3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one
903864-41-5
5μmol
$63.0 2023-09-11
Life Chemicals
F3385-4353-75mg
3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one
903864-41-5
75mg
$208.0 2023-09-11
Life Chemicals
F3385-4353-1mg
3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one
903864-41-5
1mg
$54.0 2023-09-11
Life Chemicals
F3385-4353-20mg
3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one
903864-41-5
20mg
$99.0 2023-09-11
Life Chemicals
F3385-4353-10mg
3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one
903864-41-5
10mg
$79.0 2023-09-11
Life Chemicals
F3385-4353-30mg
3-(4-methoxyphenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one
903864-41-5
30mg
$119.0 2023-09-11

3-(4-methoxyphenyl)-2-methyl-7-2-(4-phenylpiperazin-1-yl)ethoxy-4H-chromen-4-one 関連文献

3-(4-methoxyphenyl)-2-methyl-7-2-(4-phenylpiperazin-1-yl)ethoxy-4H-chromen-4-oneに関する追加情報

Introduction to 3-(4-methoxyphenyl)-2-methyl-7-2-(4-phenylpiperazin-1-yl)ethoxy-4H-chromen-4-one (CAS No. 903864-41-5) and Its Emerging Applications in Chemical Biology

The compound 3-(4-methoxyphenyl)-2-methyl-7-2-(4-phenylpiperazin-1-yl)ethoxy-4H-chromen-4-one, identified by its CAS number 903864-41-5, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This chromenone derivative, characterized by its intricate structural framework, has garnered attention due to its unique pharmacophoric features, which include a methoxy-substituted phenyl ring, a methyl group at the 2-position, and a piperazine moiety linked through an ethoxy group at the 7-position. Such structural attributes not only contribute to its distinct chemical properties but also open up avenues for exploring novel biological activities.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing therapeutic agents. Among these, chromenones have emerged as a class of molecules with diverse biological effects, ranging from antioxidant and anti-inflammatory properties to potential applications in neurology and oncology. The presence of the 4-methoxyphenyl group in this compound imparts lipophilicity and electronic properties that can modulate receptor interactions, while the 4-phenylpiperazine moiety is well-known for its role in central nervous system (CNS) drug development due to its ability to interact with various neurotransmitter receptors.

The 2-methyl substituent at the 2-position of the chromenone core further influences the compound's physicochemical properties, including solubility and metabolic stability. These structural elements collectively contribute to the molecule's potential as a lead compound for further derivatization and optimization. In particular, the ethoxy group linking the piperazine ring to the chromenone scaffold suggests a possible mode of interaction with biological targets, potentially enabling allosteric modulation or enhancing binding affinity.

One of the most compelling aspects of this compound is its potential application in addressing neurological disorders. The 4-phenylpiperazine moiety is a well-studied scaffold in medicinal chemistry, known for its affinity toward serotonin and dopamine receptors. This feature makes it a promising candidate for developing novel therapeutics targeting conditions such as depression, anxiety, and neurodegenerative diseases. Preclinical studies have demonstrated that analogs containing this pharmacophore exhibit significant pharmacological activity, paving the way for further exploration of derivatives like 3-(4-methoxyphenyl)-2-methyl-7-2-(4-phenylpiperazin-1-yl)ethoxy-4H-chromen-4-one.

Moreover, chromenones have shown promise as anti-inflammatory agents due to their ability to inhibit key enzymes involved in inflammatory pathways. The methoxy-substituted phenyl ring in this compound may enhance its interaction with enzymes such as lipoxygenase and cyclooxygenase, which are critical in mediating inflammatory responses. This dual functionality—both as a potential CNS therapeutic and an anti-inflammatory agent—makes it an attractive candidate for multifaceted drug development strategies.

Recent research has also explored the antioxidant properties of chromenone derivatives. The conjugated system within the chromenone core allows for electron delocalization, which can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. The presence of additional substituents like the 2-methyl group may further enhance these antioxidant effects by stabilizing reactive intermediates or modulating redox-sensitive signaling pathways. Such properties are particularly relevant in contexts where oxidative stress plays a significant role, such as aging-related diseases or neurodegenerative conditions.

In terms of synthetic chemistry, 3-(4-methoxyphenyl)-2-methyl-7-2-(4-phenylpiperazin-1-yl)ethoxy-4H-chromen-4-one presents an intriguing challenge due to its complex structural features. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules efficiently. Techniques such as palladium-catalyzed cross-coupling reactions allow for precise functionalization at multiple positions within the chromenone core, enabling rapid diversification of the chemical library. Additionally, computational chemistry approaches can aid in predicting bioactivity and optimizing synthetic routes before experimental validation.

The pharmacokinetic profile of this compound is another critical factor that warrants investigation. The balance between lipophilicity and polarizability influences absorption, distribution, metabolism, excretion (ADME), and ultimately bioavailability. The combination of aromatic rings and heterocyclic moieties in this molecule suggests moderate lipophilicity, which could be advantageous for crossing biological membranes while maintaining solubility in aqueous environments. Further studies are needed to elucidate its metabolic stability and potential interactions with cytochrome P450 enzymes to ensure safe therapeutic use.

From a commercial perspective, compounds like 3-(4-methoxyphenyl)-2-methyl-7-2-(4-phenylpiperazin-1-yl)ethoxy-4H-chromen-4-one hold promise for academic research institutions and pharmaceutical companies alike. Academic labs can utilize this compound as a starting point for exploring novel biological mechanisms or developing new drug candidates through high-throughput screening (HTS). Meanwhile, pharmaceutical companies may leverage it as part of their pipeline strategy to identify lead compounds for further development into clinical candidates.

The regulatory landscape also plays a crucial role in determining the commercial viability of such compounds. Ensuring compliance with Good Manufacturing Practices (GMP) and navigating intellectual property considerations are essential steps before transitioning from laboratory-scale synthesis to large-scale production. Collaborations between academia and industry can facilitate these processes by combining expertise in synthetic chemistry with regulatory affairs knowledge.

In conclusion,3-(4-methoxyphenyl)-2-methyl-7 - 2 - ( - phenyl piperazin - 1 - yl ) eth oxy - 4 H - chrom en - 4 - one ( CAS No . 903864 - 41 - 5 ) represents a structurally complex yet promising entity with significant applications across multiple domains of chemical biology . Its unique pharmacophoric features , coupled with emerging research highlighting its potential as both a CNS therapeutic agent and an anti-inflammatory compound , make it an exciting subject for further investigation . As synthetic methodologies continue to evolve , so too will our ability to explore derivatives like this one , ultimately leading to novel treatments for various human diseases .

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